Hexadecane-1,2-13C2

Analytical Chemistry Quantitative Bioanalysis GC-MS

(1,2-13C2)Hexadecane (CAS 158563-27-0) is a stable, non-radioactive isotopologue of the 16-carbon n-alkane, hexadecane, where the two terminal carbon atoms (positions 1 and are labeled with the heavier carbon-13 isotope, yielding a molecular weight shift of M+2 to 228.43 g/mol. The compound is a colorless liquid at room temperature (mp 18 °C) with a boiling point of 287 °C and a density of 0.780 g/mL at 25 °C.

Molecular Formula C16H34
Molecular Weight 228.43 g/mol
CAS No. 158563-27-0
Cat. No. B124825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexadecane-1,2-13C2
CAS158563-27-0
Molecular FormulaC16H34
Molecular Weight228.43 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC
InChIInChI=1S/C16H34/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h3-16H2,1-2H3/i1+1,3+1
InChIKeyDCAYPVUWAIABOU-ZKDXJZICSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hexadecane-1,2-13C2 (CAS 158563-27-0): Procurement Guide for a Double-13C Labeled n-Alkane Tracer and Internal Standard


(1,2-13C2)Hexadecane (CAS 158563-27-0) is a stable, non-radioactive isotopologue of the 16-carbon n-alkane, hexadecane, where the two terminal carbon atoms (positions 1 and 2) are labeled with the heavier carbon-13 isotope, yielding a molecular weight shift of M+2 to 228.43 g/mol . The compound is a colorless liquid at room temperature (mp 18 °C) with a boiling point of 287 °C and a density of 0.780 g/mL at 25 °C . Its primary utility lies in its use as a site-specific isotopic tracer for elucidating complex hydrocarbon reaction pathways and as a superior internal standard for quantitative analysis via mass spectrometry, offering distinct analytical advantages over its unlabeled or perdeuterated counterparts .

The Analytical and Mechanistic Imperative for Procuring (1,2-13C2)Hexadecane Over Generic Analogs


Generic substitution of (1,2-13C2)Hexadecane with unlabeled hexadecane, perdeuterated hexadecane (d34-hexadecane), or a single 13C-labeled isotopologue is scientifically invalid for its primary applications. Unlabeled compounds offer no signal differentiation in complex matrices, making precise quantitation and pathway tracing impossible [1]. While d34-hexadecane provides a larger mass shift, deuterated alkanes can exhibit significant chromatographic isotope effects, altering retention times relative to the unlabeled analyte, which undermines the fundamental requirement of an internal standard to co-elute precisely [2][3]. Furthermore, the specific adjacent 13C labeling at the C1-C2 positions is not merely a mass tag; it is an essential structural feature that enables the unambiguous NMR-based detection of reaction intermediates via techniques like INADEQUATE, a capability absent in compounds with isolated or random labeling patterns [4].

Quantitative Differentiation of (1,2-13C2)Hexadecane: A Head-to-Head Evidence Guide for Scientific Selection


Superior Precision in GC-MS Quantitation: Direct Comparison of 13C- vs. 2H-Labeled Internal Standards

For precise quantitation of hexadecane in complex matrices via GC-MS, (1,2-13C2)Hexadecane provides superior analytical performance compared to deuterated analogs like d34-hexadecane. While deuterated internal standards can exhibit a chromatographic isotope effect, leading to a shift in retention time (ΔtR) relative to the unlabeled analyte, 13C-labeled standards co-elute almost identically [1]. This precise co-elution is critical for compensating for matrix effects and ion source fluctuations, directly leading to improved accuracy and precision in quantitative assays [2].

Analytical Chemistry Quantitative Bioanalysis GC-MS

Elucidation of Alkane Degradation Mechanism via Terminal Carbon Tracing in Anaerobic Bacteria

The site-specific (1,2-13C2) label on hexadecane provides unequivocal evidence for the anaerobic degradation mechanism used by sulfate-reducing bacteria. When Hxd3 strain was grown on [1,2-13C2]hexadecane, the resulting fatty acids contained either two 13C labels exclusively at their acyl chain termini or none at all [1]. This specific labeling pattern directly confirms a mechanism involving subterminal carboxylation at the C-3 position followed by elimination of the two adjacent terminal carbon atoms [1]. In contrast, studies using perdeuterated pentadecane (d28-pentadecane) could only confirm that the fatty acids were alkane-derived but could not pinpoint the specific carbon atoms involved in the initial attack [2].

Microbiology Environmental Remediation Biodegradation

Distinguishing Fumarate Addition from Carboxylation in Mixed Microbial Consortia

In complex environmental samples like a mixed sulfate-reducing consortium, multiple alkane degradation pathways can operate simultaneously. Using [1,2-13C2]hexadecane as a tracer, researchers were able to detect metabolites consistent with both fumarate addition (e.g., 13C-labeled methylpentadecylsuccinic acid) and carboxylation mechanisms within the same culture [1]. This simultaneous detection, which relies on the unique mass signature of the adjacent 13C atoms, was not achievable with the perdeuterated (d34) hexadecane tracer used in parallel, which, while confirming the fumarate addition pathway for one isolate (AK-01), was less effective at cleanly resolving the products of the carboxylation pathway due to the complexity of the mass spectra from multiple deuterium atoms [1].

Microbial Ecology Bioremediation Metabolomics

Determination of Intrinsic Decomposition Kinetics in Complex Petroleum Matrices

The adjacent 13C labels on the terminal carbons of n-hexadecane-1,2-13C2 generate a unique mass fragment that enables its disappearance and the formation of its products to be tracked by standard GC-MS, even when doped at low percent levels into complex crude oil matrices [1]. This capability was used to determine the intrinsic decomposition kinetics of n-alkanes in petroleum. For example, at temperatures around 310°C, the decomposition rate of neat hexadecane was found to be roughly equal to that in a high paraffin oil, but substantially slower than in a North Sea or high sulfur oil [1]. Furthermore, the activation energy for doped hexadecane cracking was measured to range from about 53 kcal/mol in a North Sea oil to about 62 kcal/mol in other oils, values lower than for neat hexadecane [1].

Petroleum Geochemistry Kinetics Oil & Gas

Validated Application Scenarios for (1,2-13C2)Hexadecane Based on Empirical Evidence


Precise Quantitative Analysis of Hexadecane and Related Alkanes in Complex Matrices by GC-MS or LC-MS

Use (1,2-13C2)Hexadecane as a stable isotope-labeled internal standard (SIL-IS) for the quantification of hexadecane in biological fluids, environmental samples (e.g., soil, water), or petroleum fractions. The 13C label provides a +2 Da mass shift, creating a distinct MS channel for the internal standard while maintaining near-identical chemical behavior and chromatographic retention time to the unlabeled analyte . This application is supported by the well-established class-level evidence that 13C-labeled SIL-IS minimize ion suppression and provide superior analytical precision compared to deuterated analogs [1][2].

Elucidating the Mechanism of Anaerobic Alkane Biodegradation in Pure and Mixed Microbial Cultures

Employ (1,2-13C2)Hexadecane as a metabolic tracer to determine the specific enzymatic attack mechanism used by anaerobic bacteria and archaea. The adjacent 13C labels on the terminal carbons create a unique M+2 mass signature for pathway intermediates, enabling the unambiguous identification of the initial carbon-carbon bond cleavage. This approach has been directly validated to distinguish between fumarate addition and carboxylation mechanisms in sulfate-reducing bacteria and microbial consortia [3][4].

Investigating Thermal Decomposition Kinetics and Mechanisms of n-Alkanes in Petroleum

Utilize (1,2-13C2)Hexadecane as a dopant to determine the intrinsic decomposition kinetics of long-chain alkanes within authentic crude oil matrices. The unique mass fragment generated by the adjacent 13C labels allows for the specific tracking of the labeled compound's disappearance and the formation of its products by standard GC-MS, even at low concentrations in a complex hydrocarbon background. This method has been proven effective for measuring matrix-dependent decomposition rates and activation energies critical for petroleum geochemistry and basin modeling [5].

NMR-Based Structural Elucidation of Reaction Products and Intermediates

Apply (1,2-13C2)Hexadecane in reaction studies where the resulting products are to be analyzed by 13C NMR, specifically using the INADEQUATE (Incredible Natural Abundance DoublE QUAntum Transfer Experiment) technique. This specialized NMR pulse sequence detects only pairs of adjacent 13C nuclei, allowing researchers to map out the carbon skeleton of unknown reaction products derived from the labeled alkane amidst a sea of unlabeled background compounds. This application is a direct extension of the work by Burnham et al. (1997) [5].

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